molecular formula C15H17BrN2OS2 B2460318 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-propylacetamide CAS No. 954069-81-9

2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-propylacetamide

Cat. No.: B2460318
CAS No.: 954069-81-9
M. Wt: 385.34
InChI Key: NEIXYILOQWYMCF-UHFFFAOYSA-N
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Description

2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)-N-propylacetamide is a thiazole-based compound featuring a 4-bromobenzyl thioether group and an N-propylacetamide side chain. Thiazole derivatives are known for their diverse biological activities, including fungicidal, herbicidal, and insecticidal properties, often attributed to their ability to interact with enzyme targets such as succinate dehydrogenase (SDH) .

Properties

IUPAC Name

2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2OS2/c1-2-7-17-14(19)8-13-10-21-15(18-13)20-9-11-3-5-12(16)6-4-11/h3-6,10H,2,7-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEIXYILOQWYMCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1=CSC(=N1)SCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-propylacetamide typically involves the reaction of 4-bromobenzyl chloride with thioacetamide to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the thiazole ring . The resulting intermediate is then reacted with N-propylacetamide under appropriate conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-propylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-propylacetamide. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains and fungi.

Case Study: Antimicrobial Evaluation

A study conducted on thiazole derivatives demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. The synthesized compounds were evaluated using the turbidimetric method, revealing promising results for potential therapeutic applications in treating infections caused by resistant pathogens .

CompoundActivity AgainstMethod Used
Compound AE. coliTurbidimetric
Compound BS. aureusTurbidimetric
2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-propylacetamideVarious strainsTBD

Anticancer Properties

Thiazole derivatives have also been investigated for their anticancer activities. The compound has been assessed for its potential to inhibit the growth of cancer cell lines, particularly those associated with breast cancer.

Case Study: Anticancer Activity

In vitro studies have shown that thiazole derivatives can induce cytotoxic effects on human breast adenocarcinoma cell lines (e.g., MCF7). The Sulforhodamine B (SRB) assay was utilized to evaluate cell viability post-treatment, indicating that certain derivatives exhibit significant antiproliferative effects .

CompoundCell Line TestedIC50 Value (µM)Reference
Compound CMCF715.0
2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-propylacetamideTBDTBDTBD

Molecular Docking Studies

Molecular docking studies have been performed to understand the binding interactions between thiazole derivatives and their biological targets. These studies provide insights into the mechanism of action and help in optimizing the chemical structure for enhanced activity.

Findings from Molecular Docking

The molecular docking analysis revealed that the compound binds effectively to specific receptors involved in microbial resistance and cancer proliferation pathways. This information is critical for guiding future modifications of the compound to improve its efficacy .

Material Science Applications

Beyond biological applications, thiazole derivatives are being explored for their potential use in material science, particularly in developing new polymers and nanomaterials with specific electrical or optical properties.

Example: Conductive Polymers

Research has indicated that incorporating thiazole units into polymer chains can enhance conductivity and thermal stability, making them suitable for electronic applications .

Mechanism of Action

The mechanism of action of 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-propylacetamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle and Substituent Analysis

The table below compares the target compound with structurally analogous molecules from the evidence:

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound Thiazole 4-Bromobenzyl thio, N-propylacetamide Inferred pesticidal activity -
5g (Oxadiazole thioether) 1,3,4-Oxadiazole 4-Bromobenzyl thio, trifluoromethyl pyrazole Fungicidal, herbicidal (bleaching effect)
Triazole-thiones [7–9] 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl, difluorophenyl Synthesis focus; tautomerism studied
Methoxyphenyl triazoles 1,2,4-Triazole 2,4-/3,4-Dimethoxyphenyl, thioacetic acid Toxicity predicted (GUSAR)
Key Observations:

Heterocyclic Core: The thiazole core in the target compound differs from oxadiazole (5g) and triazole derivatives. Oxadiazoles (e.g., 5g) exhibit planar structures conducive to π-π stacking in enzyme active sites, while triazoles ([7–9]) demonstrate tautomeric flexibility, affecting their reactivity .

Functional Groups :

  • The 4-bromobenzyl thioether group is shared with compound 5g, suggesting a role in enhancing lipophilicity and bioactivity. Bromine’s electronegativity may also stabilize charge-transfer interactions .
  • The N-propylacetamide in the target compound contrasts with 5g’s trifluoromethyl pyrazole group. Acetamide’s carbonyl group could mimic SDH’s natural substrates, similar to penthiopyrad’s binding mechanism .
Fungicidal and Herbicidal Activity
  • Compound 5g (): Exhibited >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL, with herbicidal bleaching effects. Molecular docking revealed interactions with SDH’s ubiquinone-binding site, where the carbonyl group aligned with key residues (e.g., Trp173, Tyr58) .
  • The acetamide’s carbonyl group may mimic 5g’s oxadiazole ring, enabling competitive binding .
Toxicity and Physicochemical Properties
  • Methoxyphenyl Triazoles (): GUSAR toxicity predictions indicated low acute toxicity for thioacetic acid derivatives, likely due to metabolically labile ester groups. The target compound’s acetamide may offer similar metabolic stability .
  • Triazole-thiones (): Spectral data (IR, NMR) confirmed tautomeric stability in the thione form, critical for reactivity. The absence of C=O in triazoles ([7–9]) contrasts with the target’s acetamide, which retains a C=O band (~1660–1680 cm⁻¹) .

Biological Activity

2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-propylacetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. The thiazole ring structure is known for its diverse pharmacological properties, including anti-inflammatory, antibacterial, antifungal, and antitumor activities. This article explores the biological activity of this compound, supported by relevant research findings and data.

  • Molecular Formula : C12H12BrN2OS
  • Molecular Weight : 312.19 g/mol
  • CAS Number : 1053656-88-4
  • Structure : The compound features a thiazole ring substituted with a bromobenzyl group and a propylacetamide moiety.

Antimicrobial Activity

Research indicates that compounds containing the thiazole moiety exhibit promising antimicrobial properties. A study evaluating various thiazole derivatives found that these compounds effectively inhibited both Gram-positive and Gram-negative bacteria. The specific antimicrobial activity of 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-propylacetamide has not been extensively documented; however, related thiazole derivatives have shown significant activity against pathogens like Staphylococcus aureus and Escherichia coli .

Microorganism Activity Reference
Staphylococcus aureusEffective
Escherichia coliModerate
Candida albicansLess effective

Anticancer Activity

The anticancer potential of thiazole derivatives is well-documented. In vitro studies have demonstrated that certain thiazole compounds exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF7). For instance, derivatives similar to 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-propylacetamide have shown promising results in inhibiting cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

  • Study on Thiazole Derivatives :
    A comprehensive study synthesized several thiazole derivatives and evaluated their biological activities. Among these, compounds with bromine substitutions demonstrated enhanced antimicrobial and anticancer activities compared to their non-brominated counterparts. The presence of electron-withdrawing groups like bromine was crucial for the observed biological effects .
  • Molecular Docking Studies :
    Molecular docking studies have been employed to predict the binding affinity of thiazole derivatives to various biological targets. For example, certain derivatives showed strong interactions with enzymes involved in cancer cell metabolism, indicating their potential as lead compounds for further drug development .

The biological activity of thiazoles is often attributed to their ability to interfere with essential cellular processes in microorganisms and cancer cells. They may inhibit bacterial lipid biosynthesis or disrupt critical signaling pathways in cancer cells, leading to reduced viability and proliferation. The specific mechanism for 2-(2-((4-bromobenzyl)thio)thiazol-4-yl)-N-propylacetamide remains to be elucidated but is likely similar to other thiazole compounds.

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